molecular formula C22H31N3O B10894509 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B10894509
M. Wt: 353.5 g/mol
InChI Key: STSGHVFEXNZSMH-UHFFFAOYSA-N
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Description

2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperazine ring substituted with a naphthalene moiety and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield naphthalen-1-ylmethylpiperidin-4-ylpiperazin-1-ylacetaldehyde or naphthalen-1-ylmethylpiperidin-4-ylpiperazin-1-ylacetic acid.

Scientific Research Applications

2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, influencing cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene moiety and the ethanol group allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

2-[4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H31N3O/c26-17-16-23-12-14-25(15-13-23)21-8-10-24(11-9-21)18-20-6-3-5-19-4-1-2-7-22(19)20/h1-7,21,26H,8-18H2

InChI Key

STSGHVFEXNZSMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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